molecular formula C12H9F3N2 B7904402 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No.: B7904402
M. Wt: 238.21 g/mol
InChI Key: NTOAECFERXRNPB-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine typically involves the trifluoromethylation of 4-iodobenzene followed by subsequent reactions to introduce the pyridine moiety. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetonitrile. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17-7-11(10)16/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOAECFERXRNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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